4,5-bis(4-methoxyphenyl)-2-{[(E)-(3-nitrophenyl)methylidene]amino}furan-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-BIS(4-METHOXYPHENYL)-2-[(E)-[(3-NITROPHENYL)METHYLIDENE]AMINO]FURAN-3-CARBONITRILE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a furan ring substituted with methoxyphenyl and nitrophenyl groups, making it an interesting subject for chemical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-BIS(4-METHOXYPHENYL)-2-[(E)-[(3-NITROPHENYL)METHYLIDENE]AMINO]FURAN-3-CARBONITRILE typically involves a multi-step process:
Formation of the Furan Ring: The initial step involves the formation of the furan ring through a cyclization reaction. This can be achieved by reacting appropriate precursors under acidic or basic conditions.
Substitution Reactions: The furan ring is then subjected to substitution reactions to introduce the methoxyphenyl and nitrophenyl groups. These reactions often require the use of catalysts and specific reaction conditions to ensure selective substitution.
Condensation Reaction: The final step involves a condensation reaction between the substituted furan ring and an appropriate aldehyde or ketone to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4,5-BIS(4-METHOXYPHENYL)-2-[(E)-[(3-NITROPHENYL)METHYLIDENE]AMINO]FURAN-3-CARBONITRILE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: The methoxy and nitrophenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Substitution reactions may require the use of halogenating agents or nucleophiles under controlled temperatures and pressures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
4,5-BIS(4-METHOXYPHENYL)-2-[(E)-[(3-NITROPHENYL)METHYLIDENE]AMINO]FURAN-3-CARBONITRILE has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions at the molecular level.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with specific biological targets.
Industry: It may be used in the development of new materials with specialized properties.
Wirkmechanismus
The mechanism by which 4,5-BIS(4-METHOXYPHENYL)-2-[(E)-[(3-NITROPHENYL)METHYLIDENE]AMINO]FURAN-3-CARBONITRILE exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,5-BIS(4-METHOXYPHENYL)-2-[(E)-[(2-NITROPHENYL)METHYLIDENE]AMINO]FURAN-3-CARBONITRILE
- 4,5-BIS(4-METHOXYPHENYL)-2-[(E)-[(4-NITROPHENYL)METHYLIDENE]AMINO]FURAN-3-CARBONITRILE
Uniqueness
The unique combination of methoxyphenyl and nitrophenyl groups in 4,5-BIS(4-METHOXYPHENYL)-2-[(E)-[(3-NITROPHENYL)METHYLIDENE]AMINO]FURAN-3-CARBONITRILE distinguishes it from similar compounds. This specific arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C26H19N3O5 |
---|---|
Molekulargewicht |
453.4 g/mol |
IUPAC-Name |
4,5-bis(4-methoxyphenyl)-2-[(E)-(3-nitrophenyl)methylideneamino]furan-3-carbonitrile |
InChI |
InChI=1S/C26H19N3O5/c1-32-21-10-6-18(7-11-21)24-23(15-27)26(28-16-17-4-3-5-20(14-17)29(30)31)34-25(24)19-8-12-22(33-2)13-9-19/h3-14,16H,1-2H3/b28-16+ |
InChI-Schlüssel |
DGZYCCHHTBIVIK-LQKURTRISA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)C2=C(OC(=C2C#N)/N=C/C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=C(C=C4)OC |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=C(OC(=C2C#N)N=CC3=CC(=CC=C3)[N+](=O)[O-])C4=CC=C(C=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.